molecular formula C24H22ClF3N4O2 B2386104 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide CAS No. 478262-22-5

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide

Cat. No.: B2386104
CAS No.: 478262-22-5
M. Wt: 490.91
InChI Key: SRCCPXGWDLDPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide (hereafter referred to as the "target compound") features a pyridinyl core substituted with chloro and trifluoromethyl groups, a piperazine linker, and a 3-methoxybenzamide moiety. Its molecular formula is C25H21ClF6N4O2, with a molar mass of 558.9 g/mol .

Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClF3N4O2/c1-34-20-4-2-3-16(13-20)23(33)30-18-5-7-19(8-6-18)31-9-11-32(12-10-31)22-21(25)14-17(15-29-22)24(26,27)28/h2-8,13-15H,9-12H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCPXGWDLDPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises multiple functional groups, including a piperazine ring, a pyridine moiety, and a methoxybenzenecarboxamide, which contribute to its biological activity. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is 4-tert-butyl-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide. Its molecular formula is C26H28ClF3N4O2S, with a molecular weight of 553.04 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, analogues have shown submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence. In particular, analogues have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) without rapid cytotoxic effects on human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound can significantly impact its potency. For example, the introduction of electron-withdrawing groups tends to decrease activity, while certain electron-donating groups can enhance it. The nitrogen atom in the pyridine ring plays a critical role in maintaining inhibitory activity against Sfp-PPTase .

The mechanism by which this compound exerts its effects involves inhibition of bacterial enzymes essential for cell wall synthesis and metabolism. This inhibition leads to impaired bacterial growth and survival, making it a candidate for further development as an antibacterial agent .

Study 1: Inhibition of Sfp-PPTase

In a study evaluating various analogues, one advanced analogue demonstrated IC50 values of 0.29 μM against Sfp-PPTase, indicating potent inhibitory activity. The study also highlighted that structural modifications could lead to improved pharmacokinetic properties alongside antibacterial efficacy .

Study 2: Efficacy Against MRSA

Another study focused on the antibacterial effects against MRSA strains revealed that the compound exhibited significant bactericidal activity at sublethal concentrations. This finding supports its potential use in treating resistant bacterial infections .

Data Table: Biological Activity Summary

Activity Value/Description
Molecular Weight 553.04 g/mol
IC50 against Sfp-PPTase 0.29 μM
Target Pathogen Methicillin-resistant Staphylococcus aureus
Mechanism Inhibition of phosphopantetheinyl transferase
Toxicity Profile Low cytotoxicity in human cells

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of Intermediate : Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine.
  • Coupling Reaction : The intermediate is coupled with 4-bromoaniline to yield the final product.

Optimizing these synthetic routes can improve yield and reduce costs through high-throughput screening and efficient catalysts.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds in chemical research.

Biology

  • Antibacterial and Antifungal Properties : Studies have indicated potential biological activities, including antibacterial and antifungal effects. For instance, compounds derived from similar structures have shown cytotoxic activity against various human cancer cell lines, suggesting that N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide could exhibit similar properties .

Medicine

  • Therapeutic Agent Exploration : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as diabetes and cancer. The compound's mechanism involves interaction with specific molecular targets, modulating enzyme or receptor activity, which can lead to various biological effects .

Industry

  • Development of New Materials : The compound is utilized in creating new materials and agrochemicals. Its unique chemical structure allows for modifications that can enhance material properties or biological activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines (e.g., HCT-116, MCF-7), highlighting the potential for developing new anticancer therapies .

Research involving compounds with similar structures demonstrated promising antibacterial activity against Gram-positive bacteria. This suggests that this compound could be effective in treating bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesFacilitates novel compound synthesis
BiologyAntibacterial and antifungal propertiesCytotoxic activity against cancer cell lines
MedicinePotential therapeutic agentInteraction with molecular targets
IndustryDevelopment of new materialsEnhanced material properties

Comparison with Similar Compounds

Key Observations :

  • Sulfur’s larger atomic size may enhance hydrophobic interactions but reduce solubility . Fluazuron uses an ether linkage instead of a piperazine, limiting conformational flexibility but improving stability in biological systems (e.g., insect cuticles) . The benzoxazinyl group in 866137-49-7 introduces a heterocyclic ring, which may enhance π-π stacking or binding to aromatic residues in target proteins .
  • Trifluoromethyl Groups :
    Present in all compounds except ML267, these groups enhance lipophilicity and resistance to oxidative metabolism, critical for prolonged activity in biological systems.

  • Molecular Weight :
    The target compound (558.9 g/mol) is heavier than 866137-49-7 (455.8 g/mol), likely due to the trifluoromethyl-phenyl substitution. Higher molecular weight may reduce bioavailability but improve target affinity.

2.3 Pharmacokinetic Considerations
  • Metabolic Stability : The carboxamide in the target compound may confer better metabolic stability than ML267’s carbothioamide, which could be prone to oxidation.
  • Solubility : The 3-methoxy group in the target compound enhances solubility compared to Fluazuron’s difluorobenzamide, which is highly lipophilic.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including cyclization and condensation. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate ring closure in pyridine derivatives .
  • Coupling Reactions : Piperazine intermediates are coupled with aryl chlorides under reflux in dimethylformamide (DMF) or ethanol .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) achieves >95% purity. HPLC with UV detection (λ = 254 nm) validates purity .

Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Resolve piperazine ring protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 521.12) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time consistency .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variations :
    • Replace the 3-methoxy group with fluorine or ethoxy to assess steric/electronic effects on receptor binding .
    • Modify the trifluoromethylpyridine moiety with bromo or nitro groups to evaluate halogen bonding or π-π interactions .
  • Biological Assays :
    • Use radioligand binding assays (e.g., dopamine D3 receptors) to quantify affinity (Ki values) .
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., acps-pptase) to correlate substituents with potency .

What mechanisms explain contradictory data in pharmacological assays (e.g., high in vitro vs. low in vivo activity)?

  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid oxidation of the piperazine ring, which reduces bioavailability .
  • Solubility Limitations : Use shake-flask methods to measure logP (predicted ~3.5), suggesting poor aqueous solubility. Introduce polar groups (e.g., sulfonamide) to improve pharmacokinetics .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity discrepancies .

How does this compound interact with bacterial acps-pptase enzymes, and what are the implications for dual-target antibiotic design?

  • Enzyme Inhibition :
    • Kinetic Studies : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
    • Crystallography : Resolve co-crystal structures to identify binding pockets (e.g., hydrophobic interactions with the trifluoromethyl group) .
  • Dual Targeting : Co-administer with β-lactamase inhibitors to test synergy against multidrug-resistant strains .

Methodological Considerations

What computational tools can predict off-target effects or toxicity?

  • Molecular Docking : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic liabilities .
  • ADMET Prediction : SwissADME or ProTox-II models assess hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., piperazine-related QT prolongation) .

How can reaction yields be improved in large-scale synthesis?

  • Flow Chemistry : Optimize residence time and temperature for piperazine coupling (e.g., 80°C, 30 min) to reduce side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .

Data Analysis and Interpretation

What statistical methods resolve variability in biological replicate data?

  • ANOVA with Tukey’s post hoc test : Identify significant differences in IC₅₀ values across assay conditions .
  • Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.